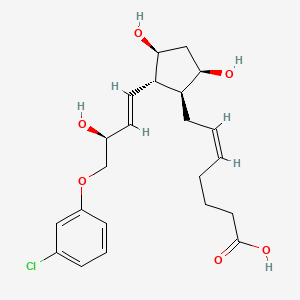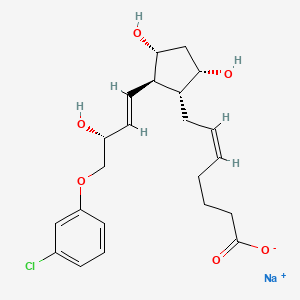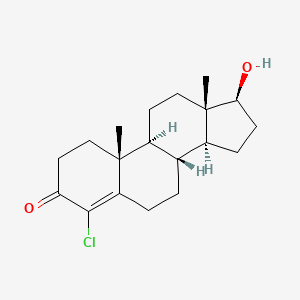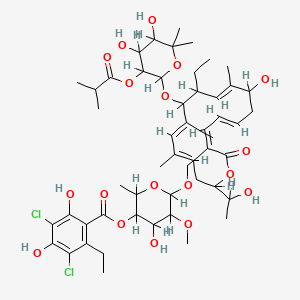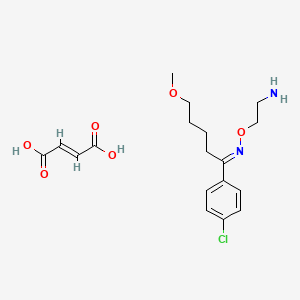
Citidina 5'-trifosfato disódica dihidratada
Descripción general
Descripción
Cytidine-5’-triphosphate disodium salt dihydrate (CTP) is an antiviral drug that inhibits the synthesis of DNA, RNA, and protein . It is a synthetic nucleoside analog that has been modified to enhance its antiviral activity . It acts as a substrate for RNA synthesis . CTP also acts as a coenzyme during the synthesis of glycerophospholipids and glycosylation of proteins . It is made up of cytidine and three phosphate groups and can be a potent phosphate source .
Synthesis Analysis
In the formation of phosphatidylcholine (PC), CTP reacts with phosphocholine, via CTP:phosphocholine cytidylyltransferases, to produce CDP-choline and diphosphate . This is the rate-limiting step in PC synthesis and, as a pivotal step in cell proliferation, can be important in cancer . CTP also interacts with N-acylneuraminate, in a reaction mediated by N-acylneuraminate cytidylyltransferase, to generate an intermediate that is required for sialylation, namely CMP-N-acylneuraminic acid .Molecular Structure Analysis
The molecular formula of CTP is C9H16N3Na2O14P3 . It has a molecular weight of 527.12 g/mol . The InChI key for CTP is NFQMDTRPCFJJND-WFIJOQBCSA-L .Chemical Reactions Analysis
CTP prevents the action of aspartate carbamoyltransferase . This enzyme participates in pyrimidine biosynthesis . Like adenosine triphosphate (ATP), CTP serves as a molecule of high energy . It acts as a coenzyme in glycerophospholipid biosynthesis and protein glycosylation .Physical And Chemical Properties Analysis
CTP is a white crystalline powder . It is used in the radiolabeling of DNA restriction endonuclease fragments . It is recommended to store it at -20°C .Aplicaciones Científicas De Investigación
Agonista del receptor purinérgico P2X
La Citidina 5'-trifosfato disódica dihidratada actúa como un agonista del canal iónico dependiente de ligando permeable a cationes (receptor purinérgico P2X) . Esto significa que puede unirse a estos receptores y activarlos, lo que puede tener varios efectos dependiendo del receptor específico y el tipo de célula involucrado.
Intermediario orgánico
Este compuesto se utiliza como intermediario orgánico . Los intermediarios orgánicos son compuestos que se utilizan en la producción de otros compuestos orgánicos. A menudo se utilizan en reacciones químicas complejas y pueden ayudar a aumentar la eficiencia de estas reacciones.
Intermediario farmacéutico
La this compound también se utiliza como intermediario farmacéutico . Los intermediarios farmacéuticos son compuestos que se utilizan en la producción de medicamentos farmacéuticos. Son una parte fundamental del proceso de fabricación de medicamentos.
Aditivo alimentario
Este compuesto se utiliza como aditivo alimentario . Los aditivos alimentarios son sustancias que se añaden a los alimentos para preservar el sabor o mejorar el gusto y la apariencia. También se pueden utilizar para mejorar el valor nutricional del alimento.
Agente saborizante
La this compound se utiliza como agente saborizante . Los agentes saborizantes se utilizan para añadir o mejorar el sabor de varios alimentos y bebidas.
Transcripción in vitro
La this compound se utiliza en la transcripción in vitro . La transcripción in vitro es una técnica que se utiliza para sintetizar moléculas de ARN a partir de una plantilla de ADN en un tubo de ensayo, o "in vitro". Esto se utiliza a menudo en investigación para estudiar la expresión genética.
Amplificación de ARN
Este compuesto se utiliza en la amplificación de ARN . La amplificación de ARN es una técnica que se utiliza para aumentar la cantidad de ARN en una muestra. Esto puede ser útil en investigación cuando se estudian pequeñas cantidades de ARN.
Síntesis de siRNA y aRNA
La this compound se utiliza en la síntesis de siRNA y aRNA . El siRNA (pequeño ARN de interferencia) y el aRNA (ARN antisentido) son tipos de moléculas de ARN que se pueden utilizar para regular la expresión genética. A menudo se utilizan en investigación y tienen aplicaciones terapéuticas potenciales.
Mecanismo De Acción
Target of Action
CTP Disodium Dihydrate, also known as Cytidine-5’-triphosphate disodium salt dihydrate, primarily targets the aspartate carbamoyltransferase enzyme . This enzyme plays a crucial role in pyrimidine biosynthesis . Additionally, CTP Disodium Dihydrate acts as an agonist of the P2X4 purinergic receptor .
Mode of Action
CTP Disodium Dihydrate interacts with its targets by preventing the action of aspartate carbamoyltransferase . This interaction results in changes in the pyrimidine biosynthesis pathway . Like adenosine triphosphate (ATP), CTP Disodium Dihydrate serves as a molecule of high energy . It acts as a coenzyme in glycerophospholipid biosynthesis and protein glycosylation .
Biochemical Pathways
The primary biochemical pathway affected by CTP Disodium Dihydrate is the pyrimidine biosynthesis pathway . By preventing the action of aspartate carbamoyltransferase, CTP Disodium Dihydrate alters the production of pyrimidines . Additionally, it plays a role in the glycerophospholipid biosynthesis and protein glycosylation pathways .
Result of Action
The molecular and cellular effects of CTP Disodium Dihydrate’s action are primarily related to its role in pyrimidine biosynthesis , glycerophospholipid biosynthesis , and protein glycosylation . By acting as a coenzyme in these processes, CTP Disodium Dihydrate influences the production of pyrimidines, glycerophospholipids, and glycosylated proteins .
Action Environment
The action, efficacy, and stability of CTP Disodium Dihydrate can be influenced by various environmental factors. It’s worth noting that the compound is typically stored at -20°C for stability .
Safety and Hazards
Direcciones Futuras
CTP is a cation-permeable ligand-gated ion channel (P2X purinergic receptor) agonist . It is also used as an organic intermediate, pharmaceutical intermediate, food additive, and flavoring agent . It has potential applications in the study of silver nanoclusters interaction and fluorescence emission experiments of copper (II)–2,6-bis (2-benzimidazolyl)pyridine complex .
Propiedades
IUPAC Name |
disodium;[[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate;dihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N3O14P3.2Na.2H2O/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18;;;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H2,10,11,15)(H2,16,17,18);;;2*1H2/q;2*+1;;/p-2/t4-,6-,7-,8-;;;;/m1..../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNSYTSUGTLJHPS-ODQFIEKDSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O.O.O.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O.O.O.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N3Na2O16P3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
563.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
81012-87-5 | |
| Record name | Cytidine-5'-Triphosphate disodium salt dihydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



